molecular formula C9H16O6 B7909541 1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose

1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose

Cat. No. B7909541
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-SHIRPBDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose involves the protection of a hexose sugar followed by the formation of an isopropylidene acetal at the C1 and C2 positions. The final step involves deprotection of the sugar to obtain the desired compound.

Starting Materials
D-glucose, Isopropylidene chloride, Methanol, Sodium methoxide, Acetic anhydride, Pyridine, Methanesulfonic acid

Reaction
Protection of D-glucose with acetic anhydride and pyridine to form the acetyl derivative, Formation of the isopropylidene acetal at C1 and C2 positions using isopropylidene chloride and methanol in the presence of sodium methoxide, Deprotection of the acetal using methanesulfonic acid to obtain 1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose

properties

IUPAC Name

1-[(3aR,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6?,7+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCXQKYCBBHAH-SHIRPBDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](C(O[C@@H]2O1)C(CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-(1-methylethylidene)-beta-L-threo-hexofuranose

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